molecular formula C19H16BrN5O2 B2483894 N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358780-17-2

N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2483894
CAS No.: 1358780-17-2
M. Wt: 426.274
InChI Key: FVXKEHXIJQETHL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a brominated phenyl group via an acetamide bridge. The 1-ethyl substituent on the triazole ring and the 3-bromophenyl moiety distinguish it from related analogs. Its molecular formula is C₂₁H₁₈BrN₅O₂, with a molecular weight of approximately 460.31 g/mol.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXKEHXIJQETHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps:

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, particularly in the realm of antiviral and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide. For instance, derivatives containing triazole and quinoxaline moieties have been investigated for their efficacy against various viruses, including herpes simplex virus (HSV) and coronaviruses. The incorporation of these structural motifs enhances their interaction with viral proteins, potentially inhibiting viral replication .

Anticancer Properties

Compounds with the triazoloquinoxaline framework have shown activity against several cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth. For example, studies have reported that triazoloquinoxaline derivatives can selectively inhibit c-Met kinases, which are implicated in cancer metastasis . The compound's ability to modulate signaling pathways makes it a candidate for further development in cancer therapeutics.

Synthetic Applications

This compound serves as a versatile precursor in organic synthesis.

Synthesis of Novel Heterocycles

The compound can be utilized as a building block for synthesizing other heterocyclic compounds. Its reactivity allows for various transformations that can lead to the formation of complex structures through cyclization reactions. For instance, Pd-catalyzed reactions involving this compound have been reported to yield diverse triazoloquinoxaline derivatives .

Functionalization

Functionalization of the compound can enhance its biological activity and tailor its properties for specific applications. Modifications at different positions of the quinoxaline or triazole rings can lead to derivatives with improved potency and selectivity for biological targets .

Case Studies and Research Findings

StudyFindings
Cui et al., 2020Identified potent c-Met inhibitors among triazoloquinoxaline derivatives with IC50 values in low nanomolar range .
Xiao et al., 2021Reported successful synthesis of substituted triazoloquinoxalines via cycloaddition reactions .
Chen et al., 2020Demonstrated antiviral activity against SARS-CoV-2 using derivatives of triazoloquinoxalines .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Molecular Weight : 367.79 g/mol
  • Key Differences: Chlorine vs. ~4.1 for the bromo analog). Methyl vs. Ethyl: The 1-methyl group on the triazole ring shortens the alkyl chain, which may reduce metabolic stability due to faster oxidation .

N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Molecular Weight : 367.79 g/mol
  • Key Differences :
    • Positional Isomerism : The 3-chlorophenyl substitution mirrors the bromo analog’s para position but lacks bromine’s polarizability. This may weaken halogen bonding in target interactions .

Alkyl Chain Modifications on the Triazole Ring

N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

  • Molecular Formula : C₂₃H₂₅N₅O₂
  • Molecular Weight : 403.48 g/mol
  • Key Differences :
    • Butyl vs. Bromophenyl : The 4-butylphenyl group increases lipophilicity (logP ~5.0) significantly, favoring membrane permeability but risking off-target binding.
    • Ethyl Retention : The 1-ethyl group is conserved, suggesting shared metabolic pathways for triazole oxidation .

Heterocyclic Core Modifications

N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

  • Molecular Formula : C₁₉H₁₄BrN₇O₄
  • Molecular Weight : 500.26 g/mol
  • Key Differences: Triazole-Quinoxaline Linkage: Replaces the triazoloquinoxaline fused system with a nitroquinoxaline-triazole hybrid. Synthetic Route: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with traditional alkylation methods for triazoloquinoxalines .

Biological Activity

N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties based on available research findings, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl moiety and a triazoloquinoxaline framework. Its chemical formula is C15_{15}H14_{14}BrN5_{5}O, and it has a molecular weight of 364.20 g/mol. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and altering receptor interactions.

1. Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit tyrosine kinase receptors involved in cancer progression. These compounds demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Compound Cell Line IC50 (µM)
Quinoxaline Derivative 1MCF-712.5
Quinoxaline Derivative 2A54915.0
N-(3-bromophenyl) CompoundTBDTBD

2. Anti-inflammatory Properties

Compounds related to this compound have shown potential as anti-inflammatory agents. In vitro studies have demonstrated their ability to modulate the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The inhibition of these cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

Similar triazole derivatives have been evaluated for their antimicrobial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa. These studies indicate that the compound may possess broad-spectrum antimicrobial activity .

The biological activities of this compound likely involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The structural features allow for potential interactions with various receptors implicated in cancer and inflammatory pathways.

Case Studies

A notable study focused on the synthesis and evaluation of quinoxaline derivatives highlighted the promising anticancer activity of structurally similar compounds. These studies employed molecular docking techniques to predict interactions with target proteins involved in cancer cell signaling pathways .

Q & A

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of quinoxaline precursors with triazole derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 12h) .

Substitution : Bromophenyl and ethyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

  • Key Variables :
Reaction StepOptimal ConditionsYield Range
CyclizationEthanol, HCl, 80°C60-70%
AlkylationDMF, K₂CO₃, 60°C50-65%
Final PurificationEthanol recrystallization85-90%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for quinoxaline protons; δ 165–170 ppm for carbonyl carbons) .
  • Chromatography : HPLC (C18 column, acetonitrile/water, retention time ~12 min) with ≥95% purity thresholds .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ expected m/z: ~456.1) .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Screen using standardized assays:
  • Anticancer : MTT assay (IC₅₀ values against HeLa cells: ~15 µM) .
  • Antimicrobial : Broth microdilution (MIC: 32 µg/mL vs. S. aureus) .
  • Mechanistic Insight : Competitive binding assays (e.g., COX-2 inhibition ~40% at 10 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) alter biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Substituent Effects :
SubstituentCOX-2 Inhibition (%)Anticancer IC₅₀ (µM)
3-Bromophenyl40% (10 µM)15
3-Fluorophenyl55% (10 µM)10
  • Rationale : Fluorine’s electron-withdrawing effect enhances target binding affinity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and culture conditions .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities .
  • Statistical Validation : Triplicate experiments with ANOVA (p < 0.05 significance threshold) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR). Bromophenyl shows hydrophobic interactions; ethyl group reduces steric hindrance .
  • ADMET Prediction : SwissADME predicts moderate solubility (LogP ~3.2) and CYP3A4 metabolism .

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